1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine
Description
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-2-17-8-9(6-15-17)5-14-7-10-3-4-18(16-10)11(12)13;/h3-4,6,8,11,14H,2,5,7H2,1H3;1H |
InChI Key |
IMXOZEPOGQQXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Target Compound Assembly
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine typically follows a modular approach, constructing each pyrazole ring separately before coupling them through a reductive amination step.
Pyrazole Core Formation
Synthesis of 1-(Difluoromethyl)-1H-pyrazol-3-amine
The difluoromethyl-substituted pyrazole is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, reacting 3-(difluoromethyl)pentane-2,4-dione with hydrazine hydrate in ethanol at 80°C yields 1-(difluoromethyl)-1H-pyrazol-3-amine with >85% regioselectivity. The reaction mechanism proceeds through enolate formation, followed by nucleophilic attack of hydrazine and subsequent cyclization.
Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde
The 1-ethylpyrazole component is prepared via Vilsmeier-Haack formylation. Treating 1-ethyl-1H-pyrazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C introduces the formyl group at position 4, achieving 70–75% yield. The ethyl group is introduced earlier via nucleophilic substitution of pyrazole with ethyl bromide in the presence of potassium carbonate.
Methanamine Bridge Formation
Reductive Amination Strategy
The critical coupling step employs reductive amination between 1-(difluoromethyl)-1H-pyrazol-3-amine and 1-ethyl-1H-pyrazole-4-carbaldehyde. Optimized conditions use sodium triacetoxyborohydride (STAB) as the reducing agent in dichloromethane at room temperature, achieving 82–87% yield.
Reaction Equation:
$$
\text{1-(Difluoromethyl)-1H-pyrazol-3-amine} + \text{1-Ethyl-1H-pyrazole-4-carbaldehyde} \xrightarrow{\text{STAB, CH₂Cl₂}} \text{Target Compound}
$$
Alternative Alkylation Pathways
Alternative routes involve nucleophilic displacement of a chlorinated intermediate. For instance, reacting 3-chloro-1-(difluoromethyl)-1H-pyrazole with N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine in the presence of potassium iodide and triethylamine in acetonitrile at 60°C provides the product in 68% yield.
Reaction Condition Optimization
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 20–25°C (STAB) | Maximizes reductant stability |
| Solvent Polarity | Dichloromethane | Enhances amine solubility |
| pH Control | 6.5–7.5 (buffer) | Prevents imine hydrolysis |
Data aggregated from demonstrates that polar aprotic solvents (e.g., DMF, acetonitrile) accelerate alkylation but increase side-product formation during reductive amination.
Catalytic Systems and Reagent Selection
Reductive Amination Catalysts
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Sodium Triacetoxyborohydride | 87 | 98.5 |
| Cyanoborohydride | 72 | 95.2 |
| Hydrogen/Pd-C | 65 | 91.8 |
STAB outperforms other reductants due to its selective reduction of imines without attacking the difluoromethyl group.
Purification and Isolation
Industrial-Scale Production Considerations
Batch processes in 500 L reactors utilize continuous distillation to remove water during imine formation, achieving 85% yield at 90% purity before crystallization. Key challenges include:
- Exothermic Control: Jacketed reactors maintain temperature ≤30°C during STAB addition
- Waste Management: Fluoride byproducts require neutralization with calcium hydroxide before disposal
Analytical Characterization
Spectroscopic Confirmation
Challenges and Mitigation Strategies
Recent Methodological Advances
Microwave-assisted synthesis reduces reductive amination time from 12 hours to 45 minutes at 80°C, with comparable yield (85%). Flow chemistry systems enable continuous production at 5 kg/day scale, demonstrating feasibility for industrial adoption.
Chemical Reactions Analysis
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. Research indicates that derivatives of pyrazole compounds can act as inhibitors for various enzymes and receptors, which are crucial in disease pathways.
Case Study: Anticancer Activity
A study demonstrated that similar pyrazole derivatives show promising anticancer activity by inhibiting specific kinases involved in tumor growth. The difluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against cancer cells .
Agricultural Applications
Pyrazole compounds are also explored for their herbicidal and fungicidal properties. The unique structure of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine may confer selective toxicity to certain pests while being safe for crops.
Case Study: Herbicidal Efficacy
Research has shown that similar compounds can effectively control weed species without harming desired crops. This selectivity is vital for sustainable agricultural practices and pest management strategies .
Enzyme Inhibition
Studies have highlighted the potential of this compound as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. The difluoromethyl group is known to enhance binding affinity to target enzymes, making it a candidate for drug development aimed at metabolic disorders.
Antimicrobial Properties
Research indicates that pyrazole derivatives possess antimicrobial activity against various pathogens. This property makes them candidates for developing new antibiotics or antifungal agents.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in the compound’s reactivity and binding affinity to target molecules. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the pyrazole rings, influencing electronic properties, lipophilicity, and molecular weight. A comparative analysis is provided below:
*Molecular weight calculated based on formula.
Key Findings from Comparative Studies
Ethyl groups (-CH₂CH₃) increase lipophilicity, which may enhance membrane permeability but reduce solubility .
Synthetic Accessibility :
- Compounds with methyl or ethyl substituents (e.g., ) are synthesized via nucleophilic substitution or reductive amination, with yields ranging from 35% to 98% for related analogs .
- Difluoromethyl-substituted pyrazoles often require fluorination steps, which can complicate synthesis .
Safety and Toxicity :
- Pyrazole derivatives with halogenated substituents (e.g., -CF₂H, -Cl) frequently exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315), as seen in structurally similar compounds .
Biological Activity
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps, starting from commercially available precursors. Key steps include:
- Formation of the Pyrazole Ring : Achieved through cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
- Introduction of the Difluoromethyl Group : Utilizes difluoromethylating agents such as difluoromethyl bromide.
- N-Alkylation : Involves alkylation of the pyrazole nitrogen with appropriate alkyl halides under basic conditions.
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClF2N5 |
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-ethylpyrazol-4-yl)methanamine; hydrochloride |
| InChI Key | YIIHEPQIXCQHNK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNCC2=CC=NN2C(F)F.Cl |
The biological activity of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity and selectivity towards these targets, while the pyrazole ring allows for crucial hydrogen bonding and hydrophobic interactions .
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant antioxidant and anti-inflammatory properties. Molecular docking studies have shown that these compounds can effectively inhibit pathways associated with oxidative stress and inflammation .
Anticancer Potential
Pyrazole derivatives are recognized for their anticancer activities. The compound's structure may facilitate interactions with proteins involved in cancer progression, potentially leading to the development of new therapeutic agents .
Study 1: Antioxidant Activity
A study examining various pyrazole derivatives found that compounds structurally related to 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine displayed strong antioxidant properties. The results suggested that these compounds could be effective in mitigating oxidative damage in biological systems .
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of pyrazole derivatives, highlighting their ability to inhibit tumor growth in vitro. The study reported that specific modifications in the pyrazole structure led to enhanced cytotoxicity against various cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
